

Application Notes for In Vitro Kinase Assay with CCT241533

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1][2][3] Upon DNA double-strand breaks, CHK2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase, initiating a signaling cascade that leads to cell cycle arrest and DNA repair to maintain genomic integrity.[2][4] Dysregulation of the CHK2 pathway is implicated in cancer, making it an attractive target for therapeutic intervention. CCT241533 has demonstrated high potency for CHK2 with an IC50 of 3 nM and significant selectivity over the related kinase CHK1.[1][5] These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of CCT241533 against CHK2.

Data Presentation

The inhibitory activity of **CCT241533** is summarized in the table below, highlighting its potency and selectivity.

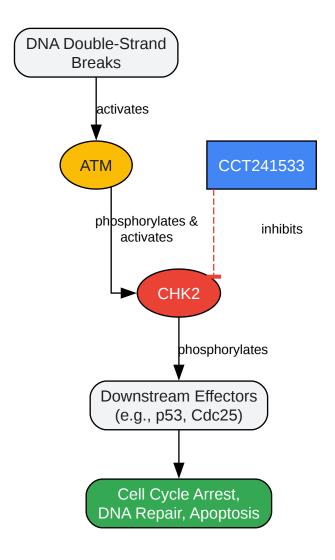
Kinase	CCT241533 IC50 (nM)
CHK2	3[1][3][5]
CHK1	190[1]



Table 1: Inhibitory Potency of **CCT241533**. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of **CCT241533** for CHK2 and its selectivity over CHK1.

Signaling Pathway

The diagram below illustrates the central role of CHK2 in the DNA damage response pathway.



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Figure 1: CHK2 Signaling Pathway. This diagram shows the activation of CHK2 by ATM in response to DNA double-strand breaks and its subsequent role in cell cycle regulation and DNA repair. **CCT241533** acts as a direct inhibitor of CHK2.

Experimental Protocols



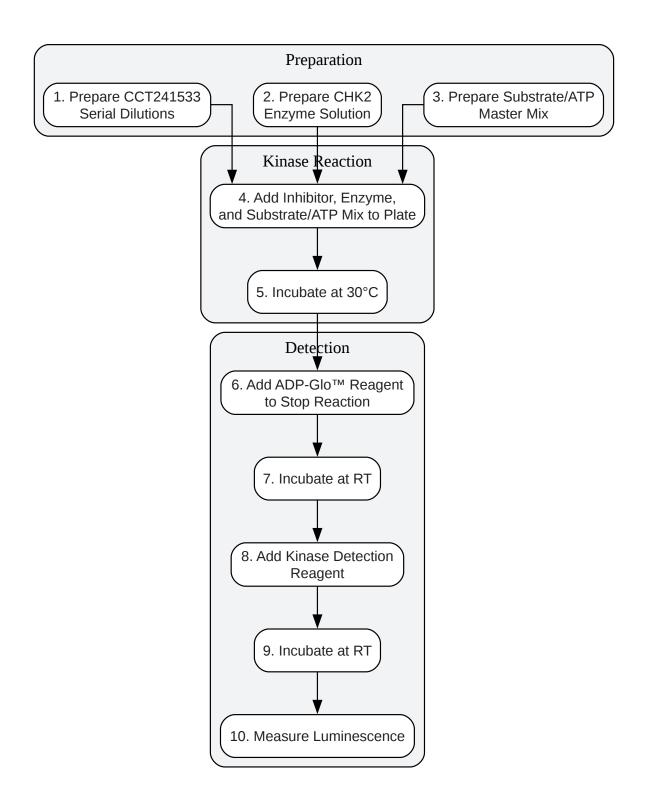
This section provides a detailed protocol for an in vitro kinase assay to determine the IC50 of **CCT241533** against CHK2 using a luminescence-based ADP detection method (e.g., ADP-Glo[™] Kinase Assay).

Materials and Reagents

- Recombinant human CHK2 enzyme
- CHK2 peptide substrate (e.g., CHKtide)
- CCT241533
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96-well or 384-well plates
- · Plate reader capable of measuring luminescence

Experimental Workflow





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Figure 2: In Vitro Kinase Assay Workflow. This diagram outlines the key steps for determining the inhibitory activity of **CCT241533** against CHK2.

Step-by-Step Procedure

- Inhibitor Preparation:
 - Prepare a stock solution of CCT241533 in 100% DMSO.
 - Perform serial dilutions of CCT241533 in DMSO to create a range of concentrations for IC50 determination. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 μM).
 - Prepare a DMSO-only control (vehicle control).
- Reaction Setup:
 - Prepare the kinase reaction buffer.
 - \circ In a white, opaque assay plate, add 1 μL of the serially diluted **CCT241533** or DMSO vehicle control to the appropriate wells.
 - Prepare a working solution of recombinant CHK2 enzyme in kinase assay buffer and add
 2 μL to each well.
 - Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Kinase Reaction Initiation and Incubation:
 - Prepare a master mix containing the CHK2 peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for CHK2.
 - o Initiate the kinase reaction by adding 2 μ L of the Substrate/ATP mix to each well. The total reaction volume is now 5 μ L.
 - Mix the plate gently.



- Incubate the plate at 30°C for 45-60 minutes.
- Signal Detection:
 - Equilibrate the plate and detection reagents to room temperature.
 - Stop the kinase reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent to each well.
 - Incubate the plate at room temperature for 40 minutes.
 - \circ Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Note: This protocol is a general guideline and may require optimization for specific experimental conditions, such as enzyme and substrate concentrations, and incubation times.

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